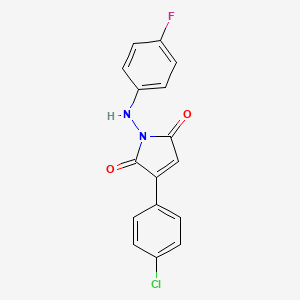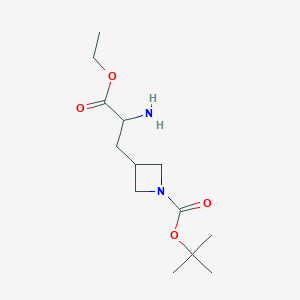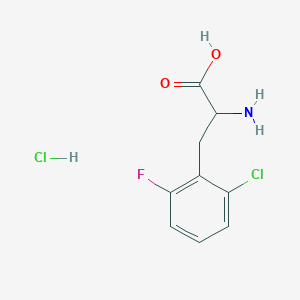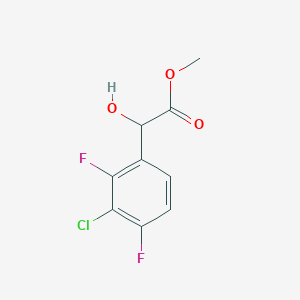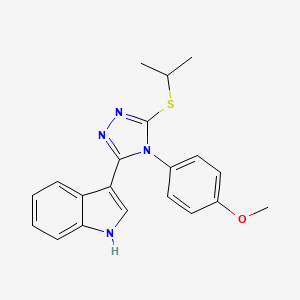
3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as ITI-214, is a novel small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a critical role in regulating cellular signaling pathways.
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Properties
- Some derivatives of 1,2,4-triazole, similar to the compound , exhibit significant antioxidant and antimicrobial properties. For instance, compounds containing 1,2,4-triazole-5(4H)-thione moiety have shown potential in scavenging DPPH radicals and slight antimicrobial activity against various microorganisms (Baytas et al., 2012).
Synthesis and Chemical Properties
- Novel synthesis methods for related compounds have been explored, including the microwave-assisted synthesis of triazole alcohols with potential antifungal applications (Lebouvier et al., 2006). The chemical properties and structure of these compounds are crucial for their biological activity.
Potential in Corrosion Inhibition
- Some triazole derivatives, closely related to the query compound, have been studied for their corrosion inhibition performance, highlighting their potential in industrial applications (Yadav et al., 2013).
Anticancer Activity
- Research has also focused on the anticancer potential of triazole derivatives. Certain compounds in this class have demonstrated significant cytotoxicity against specific cancer cell lines, indicating their potential in cancer treatment (Tumosienė et al., 2020).
Enzymatic Inhibition
- Some 1,2,4-triazole derivatives have shown promise as cholinesterase inhibitors, indicating potential therapeutic applications in neurodegenerative disorders (Arfan et al., 2018).
Antifungal and Anti-inflammatory Activities
- There is evidence of antifungal and anti-inflammatory activities in compounds with structures similar to 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole. These properties highlight the broad spectrum of biological activities possible with such compounds (Gomha & Riyadh, 2011).
Propriétés
IUPAC Name |
3-[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-13(2)26-20-23-22-19(17-12-21-18-7-5-4-6-16(17)18)24(20)14-8-10-15(25-3)11-9-14/h4-13,21H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDDFKXGOGOCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

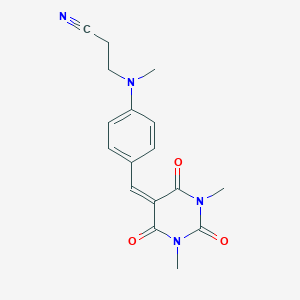
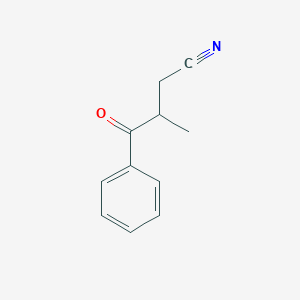
![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)
![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)
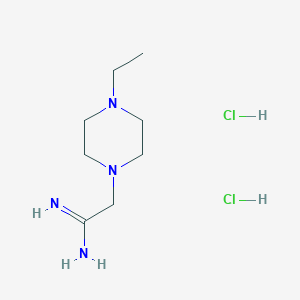
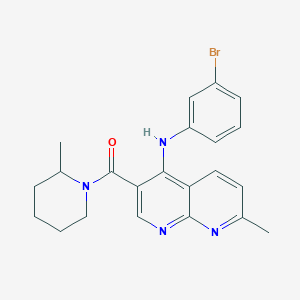
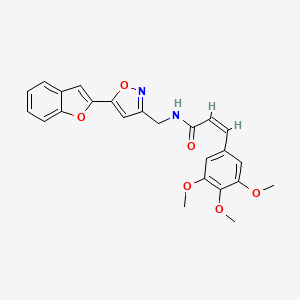
![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)
